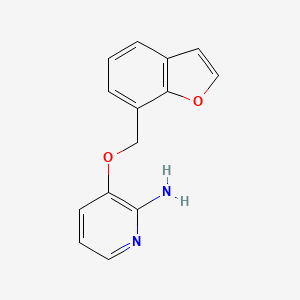![molecular formula C37H46O B12591937 Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- CAS No. 648429-97-4](/img/structure/B12591937.png)
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- is a complex organic compound known for its unique structure and properties. This compound features two azulenyl groups, each substituted with tert-butyl groups at the 3 and 6 positions, connected through a central methanone group. The presence of azulenyl groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- typically involves the reaction of 3,6-bis(1,1-dimethylethyl)azulene with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the methanone group to methylene or other reduced forms.
Substitution: The azulenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted azulenyl derivatives.
Applications De Recherche Scientifique
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- involves its interaction with specific molecular targets and pathways. The azulenyl groups can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking). These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: A simpler aromatic compound with tert-butyl groups, used as a reference for studying the effects of substitution on aromatic systems.
2,6-di-tert-butylphenol: Known for its antioxidant properties, used in various industrial applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Another tert-butyl-substituted aromatic compound with distinct chemical properties.
Uniqueness
Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]- stands out due to its unique structure, combining the properties of azulenyl and tert-butyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
648429-97-4 |
|---|---|
Formule moléculaire |
C37H46O |
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
bis(3,6-ditert-butylazulen-1-yl)methanone |
InChI |
InChI=1S/C37H46O/c1-34(2,3)23-13-17-25-27(19-15-23)31(36(7,8)9)21-29(25)33(38)30-22-32(37(10,11)12)28-20-16-24(35(4,5)6)14-18-26(28)30/h13-22H,1-12H3 |
Clé InChI |
GJKQKATWDFXNFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C2C(=C(C=C2C(C)(C)C)C(=O)C3=C4C=CC(=CC=C4C(=C3)C(C)(C)C)C(C)(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)
![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)



